molecular formula C5H9ClN4 B1377696 6-(Aminomethyl)pyrimidin-4-amine hydrochloride CAS No. 1404373-77-8

6-(Aminomethyl)pyrimidin-4-amine hydrochloride

Cat. No.: B1377696
CAS No.: 1404373-77-8
M. Wt: 160.6 g/mol
InChI Key: DHFOFPJGNQFNNL-UHFFFAOYSA-N
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Description

6-(Aminomethyl)pyrimidin-4-amine hydrochloride is a chemical compound with the molecular formula C₅H₉ClN₄ It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)pyrimidin-4-amine hydrochloride typically involves the reaction of pyrimidine derivatives with aminomethylating agents. One common method includes the reaction of 4-chloropyrimidine with formaldehyde and ammonium chloride under acidic conditions to yield the desired product. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)pyrimidin-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and various substituted pyrimidine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

6-(Aminomethyl)pyrimidin-4-amine hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)pyrimidine hydrochloride
  • 6-(Aminomethyl)pyridine hydrochloride
  • 2-(Aminomethyl)pyrimidine hydrochloride

Uniqueness

6-(Aminomethyl)pyrimidin-4-amine hydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-(aminomethyl)pyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4.ClH/c6-2-4-1-5(7)9-3-8-4;/h1,3H,2,6H2,(H2,7,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFOFPJGNQFNNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523618-18-9
Record name 4-Pyrimidinemethanamine, 6-amino-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523618-18-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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